N-(3-Hydroxypropyl)ethylenediamine
Overview
Description
N-(3-Hydroxypropyl)ethylenediamine: is an organic compound with the molecular formula C5H14N2O. It is a derivative of ethylenediamine where one of the hydrogen atoms is replaced by a 3-hydroxypropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that ethylenediamine, a related compound, can act as a chelating agent .
Biochemical Pathways
Given its potential chelating properties, it could potentially interfere with metal-dependent enzymatic processes . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the potential chelating properties of the compound, it could potentially disrupt metal-dependent cellular processes . .
Action Environment
The action, efficacy, and stability of N-(3-Hydroxypropyl)ethylenediamine can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active . .
Biochemical Analysis
Biochemical Properties
N-(3-Hydroxypropyl)ethylenediamine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with ethylenediaminetetraacetic acid (EDTA) and riboflavin (RF) in photopolymerization reactions . These interactions are crucial for the polymerization of acrylamide and N,N′-methylenebisacrylamide, which are used in polyacrylamide gel electrophoresis for protein analysis .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is known to influence cell function by acting as a neutralizing agent for polymers in clear gel formulations . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the formulation of gels that are compatible with alcohol and provide a pleasant, non-tacky skin feeling, which indicates its potential impact on cellular interactions and surface properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a chelating agent due to the presence of hydroxyl groups, which allows it to form complexes with metal ions . This chelation can influence various biochemical pathways and enzyme activities. Additionally, its ability to crosslink with other molecules makes it useful in the synthesis of polymers and hydrogels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to be stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . The compound’s stability and degradation are crucial factors in its application, as they can influence the outcomes of biochemical experiments and the reliability of results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . It is essential to determine the appropriate dosage to avoid threshold effects and ensure the compound’s efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to participate in the biosynthesis of 3-hydroxypropionic acid, a platform chemical used in the production of value-added chemicals . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with transporters and binding proteins. It has been used in the synthesis of hyperbranched polymers for drug delivery, demonstrating its ability to be efficiently transported and distributed in pancreatic cell lines . This property is crucial for its application in targeted drug delivery and other biomedical uses .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It has been shown to localize within specific cellular compartments, such as the extracellular matrix, where it can promote cell proliferation and adhesion . Understanding its subcellular localization is essential for optimizing its activity and function in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Hydroxypropyl)ethylenediamine can be synthesized through the reaction of ethylenediamine with 3-chloropropanol. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the amino group of ethylenediamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Hydroxypropyl)ethylenediamine can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming N-(3-oxopropyl)ethylenediamine.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products:
Oxidation: N-(3-oxopropyl)ethylenediamine
Reduction: Various hydrogenated derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Chemistry: N-(3-Hydroxypropyl)ethylenediamine is used as a building block in the synthesis of complex organic molecules. It serves as a ligand in coordination chemistry and is involved in the preparation of chelating agents.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. It is also employed in the development of drug delivery systems.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals. It is also explored for its antimicrobial properties.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and surfactants. It acts as a curing agent for epoxy resins and as a stabilizer in various formulations.
Comparison with Similar Compounds
Ethylenediamine: The parent compound, which lacks the 3-hydroxypropyl group.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: A derivative with four hydroxypropyl groups, used as a chelating agent and in polymer production.
Uniqueness: N-(3-Hydroxypropyl)ethylenediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Unlike ethylenediamine, it has enhanced solubility in water and organic solvents, making it more versatile in various applications. Compared to N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine, it offers a simpler structure with fewer hydroxypropyl groups, which can be advantageous in certain synthetic and industrial processes.
Properties
IUPAC Name |
3-(2-aminoethylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c6-2-4-7-3-1-5-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLIZDDPOZZHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450293 | |
Record name | N-(3-Hydroxypropyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56344-32-2 | |
Record name | N-(3-Hydroxypropyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Hydroxypropyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(3-Hydroxypropyl)ethylenediamine contribute to the formation of unusual macrocycles in the presence of zinc(II)?
A1: this compound (L2) reacts with 2,6-diformyl-4-methylphenol and zinc(II) acetate to form a dinuclear zinc(II) complex characterized by two oxazine side rings. [] This is in contrast to similar reactions utilizing N-(2-hydroxyethyl)ethylenediamine (L1) and N-(2-hydroxypropyl)ethylenediamine (L3) which form complexes with oxazolidine side rings. [] The formation of these 18-membered macrocycles, with four new chiral centers, is considered to be zinc-mediated. [] The specific structural features of L2, including the position of the hydroxyl group on the propyl chain, likely influence the ring formation and ultimately dictate the final macrocycle structure.
Q2: What is the significance of N-(2-hydroxyethyl)-N'-(3-hydroxypropyl)ethylenediamine in cyclophosphamide hydrolysis?
A2: N-(2-hydroxyethyl)-N'-(3-hydroxypropyl)ethylenediamine is the principal product resulting from the hydrolysis of cyclophosphamide in water at 100°C. [] Studies have identified N-(2-chloroethyl)-N'-(3-phosphatopropyl)ethylenediamine and N-(2-hydroxyethyl)-N'-(3-phosphatopropyl)ethylenediamine as intermediate products in this hydrolysis process. [] These findings support a mechanism involving an initial intramolecular alkylation step. [] While this pathway is likely not the primary route for cyclophosphamide metabolism in vivo, understanding its hydrolysis products provides valuable insight into the compound's chemical behavior.
Q3: Can you describe the structural characteristics of the trinuclear copper(II) complex formed with N,N-diethyl-N′-(3-hydroxypropyl)ethylenediamine?
A3: The reaction of N,N-diethyl-N′-(3-hydroxypropyl)ethylenediamine with copper(II) perchlorate yields a unique trinuclear complex. [] X-ray crystallography reveals a linear arrangement of three copper atoms with a separation of 2.902 Å between each. [] The terminal copper atoms exhibit a slightly distorted tetragonal pyramidal geometry, while the central copper atom adopts a square planar environment. [] This structure highlights the versatility of N,N-diethyl-N′-(3-hydroxypropyl)ethylenediamine as a ligand capable of coordinating multiple metal centers.
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